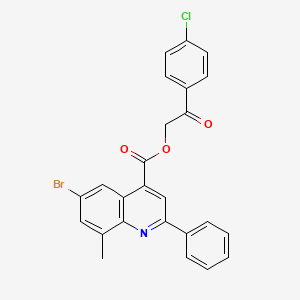

![molecular formula C22H17ClN2O2S B12462348 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B12462348.png)

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(3-methylphenoxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[5-(1,3-ベンゾチアゾール-2-イル)-2-クロロフェニル]-2-(3-メチルフェノキシ)アセトアミドは、ベンゾチアゾール誘導体のファミリーに属する合成化合物です。

準備方法

合成ルートと反応条件

N-[5-(1,3-ベンゾチアゾール-2-イル)-2-クロロフェニル]-2-(3-メチルフェノキシ)アセトアミドの合成は、通常、以下の手順を伴います。

ベンゾチアゾールコアの形成: ベンゾチアゾールコアは、2-アミノチオフェノールと適切なアルデヒドまたはケトンを含む環化反応によって合成されます。

塩素化: 次に、ベンゾチアゾール誘導体は、チオニルクロリドまたは五塩化リンなどの塩素化剤を使用して塩素化され、目的の位置に塩素原子を導入します。

アシル化: 塩素化されたベンゾチアゾール誘導体は、ヒドロキシベンゾトリアゾール(HOBT)および1-(3-ジメチルアミノプロピル)-3-エチルカルボジイミド塩酸塩(EDCl)などのカップリング剤の存在下、ジメチルホルムアミド(DMF)などの適切な溶媒中で、2-(3-メチルフェノキシ)酢酸とアシル化されます。

工業的生産方法

この化合物の工業的生産方法は、収率と純度を高めるために上記の合成ルートを最適化することに関係する可能性があります。 これには、反応効率とスケーラビリティを向上させるために、連続フローリアクター、マイクロ波支援合成、その他の高度な技術の使用が含まれる場合があります .

化学反応の分析

反応の種類

N-[5-(1,3-ベンゾチアゾール-2-イル)-2-クロロフェニル]-2-(3-メチルフェノキシ)アセトアミドは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。

置換: この化合物は、特に塩素原子で、アミンまたはチオールなどの求核剤を使用して、求核置換反応を起こすことができます。

一般的な試薬と条件

酸化: 過酸化水素、過マンガン酸カリウム、酸性または塩基性条件。

還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、無水条件。

置換: アミン、チオール、ジメチルスルホキシド(DMSO)またはDMFなどの極性非プロトン性溶媒。

形成される主な生成物

酸化: スルホキシドまたはスルホンの形成。

還元: 還元されたベンゾチアゾール誘導体の形成。

置換: さまざまな官能基を持つ置換ベンゾチアゾール誘導体の形成。

科学研究への応用

医薬品化学: 抗癌剤および抗炎症剤としての可能性について研究されています。

材料科学: 強力な蛍光特性により、蛍光プローブとしての可能性が調査されており、イメージングアプリケーションに役立ちます。

環境科学: 水試料中の水銀などの重金属イオンのセンサーとして探求されています。

科学的研究の応用

Medicinal Chemistry: Studied for its potential as an anti-cancer and anti-inflammatory agent.

Material Science: Investigated for its potential as a fluorescent probe due to its strong fluorescence properties, making it useful for imaging applications.

Environmental Science: Explored as a sensor for heavy metal ions, particularly mercury, in water samples.

作用機序

N-[5-(1,3-ベンゾチアゾール-2-イル)-2-クロロフェニル]-2-(3-メチルフェノキシ)アセトアミドの作用機序は完全に解明されていません。 さまざまな酵素やシグナル伝達経路の活性を阻害することによって効果を発揮すると考えられています。

抗癌活性: 細胞の増殖と分裂に関与するキナーゼの活性を阻害し、癌細胞のアポトーシス(プログラムされた細胞死)を引き起こします。

抗炎症活性: 炎症反応に関与する酵素であるシクロオキシゲナーゼ-2(COX-2)の活性を阻害します。

類似の化合物との比較

類似の化合物

N-(1,3-ベンゾチアゾール-2-イル)-2-(ピリジン-3-イル)ホルモヒドラジドアセトアミド: クロロフェニル基の代わりにピリジン環を持つ類似の構造。

N-(1,3-ベンゾチアゾール-2-イル)-アリールアミド: ベンゾチアゾールコアにさまざまなアリール基が結合したさまざまな誘導体。

独自性

N-[5-(1,3-ベンゾチアゾール-2-イル)-2-クロロフェニル]-2-(3-メチルフェノキシ)アセトアミドは、ベンゾチアゾールコア、クロロフェニル基、メチルフェノキシアセトアミド部分の特定の組み合わせにより、ユニークです。

類似化合物との比較

Similar Compounds

N-(1,3-benzothiazol-2-yl)-2-(pyridine-3-yl)formohydrazidoacetamide: Similar structure with a pyridine ring instead of the chlorophenyl group.

N-(1,3-benzothiazol-2-yl)-arylamides: Various derivatives with different aryl groups attached to the benzothiazole core.

Uniqueness

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(3-methylphenoxy)acetamide is unique due to its specific combination of a benzothiazole core, chlorophenyl group, and methylphenoxyacetamide moiety.

特性

分子式 |

C22H17ClN2O2S |

|---|---|

分子量 |

408.9 g/mol |

IUPAC名 |

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(3-methylphenoxy)acetamide |

InChI |

InChI=1S/C22H17ClN2O2S/c1-14-5-4-6-16(11-14)27-13-21(26)24-19-12-15(9-10-17(19)23)22-25-18-7-2-3-8-20(18)28-22/h2-12H,13H2,1H3,(H,24,26) |

InChIキー |

KOWXRLUYLHFTPV-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B12462265.png)

-phenyldiazenyl]phenyl}amino)methylidene]carbamate (non-preferred name)](/img/structure/B12462274.png)

![1-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12462276.png)

![5-bromo-2-chloro-N-[(2-chloro-4-iodophenyl)carbamothioyl]benzamide](/img/structure/B12462287.png)

![2,8-Dibromo-6-chloro-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B12462298.png)

![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12462303.png)

![2-(4-Fluorophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B12462308.png)

![{[1-(4-Amino-2-oxopyrimidin-1-YL)-3-hydroxypropan-2-YL]oxy}methyl(3-(hexadecyloxy)propoxy)phosphinic acid](/img/structure/B12462328.png)

![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12462336.png)